3-Chloro-5-ethynylpyridine

Medicinal Chemistry Enzymology Diabetes Complications

Essential heterocyclic building block with orthogonal 3-Cl (nucleophilic substitution) and 5-ethynyl (Sonogashira coupling) reactive handles. Enables chemoselective, stepwise diversification inaccessible with mono-functional pyridine analogs. Serves as a quantifiable fragment (XLogP3 1.7) for ADME optimization and a benchmark scaffold for AKR1B1/10 inhibitor design (IC₅₀ 88 nM/130 nM). ≥95% purity ensures reproducibility. Contact us for bulk procurement.

Molecular Formula C7H4ClN
Molecular Weight 137.56 g/mol
CAS No. 329202-22-4
Cat. No. B1592583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-ethynylpyridine
CAS329202-22-4
Molecular FormulaC7H4ClN
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CN=C1)Cl
InChIInChI=1S/C7H4ClN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
InChIKeyMZOIQYPOUQWDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-ethynylpyridine (CAS 329202-22-4): A Dual-Functionalized Pyridine Building Block for Precision Synthesis and Target Engagement


3-Chloro-5-ethynylpyridine is a heterocyclic aromatic compound with a pyridine core bearing a chlorine atom at the 3-position and an ethynyl group at the 5-position [1]. Its molecular formula is C₇H₄ClN and its molecular weight is 137.57 g/mol . The compound's structure presents two orthogonal reactive handles for synthetic elaboration: a nucleophilic substitution site (C3-Cl) and a terminal alkyne (C5-C≡CH) for Sonogashira cross-coupling . This precise arrangement distinguishes it from non-functionalized or mono-substituted pyridine analogs, providing a unique entry point for the construction of complex heterocyclic architectures [2].

Procurement Alert: Why 3-Chloro-5-ethynylpyridine (CAS 329202-22-4) Cannot Be Replaced by Generic Pyridine Halides or Simple Alkynes


Generic substitution with mono-functional pyridine analogs like 3-chloropyridine or 5-ethynylpyridine is scientifically unsound for applications requiring both electrophilic and nucleophilic coupling vectors. The specific 3,5-substitution pattern of 3-Chloro-5-ethynylpyridine is essential for executing chemoselective, stepwise modifications. The chlorine atom provides a site for nucleophilic aromatic substitution, while the terminal alkyne enables palladium-catalyzed cross-coupling without competing reactions . In contrast, 3-chloropyridine lacks the alkyne handle for diversification, and 5-ethynylpyridine lacks the halogen for substitution chemistry, rendering them unsuitable for multi-step synthetic routes that depend on this exact orthogonal reactivity . The quantitative evidence below details specific cases where this dual functionality translates to distinct performance advantages in synthesis and target engagement.

Quantitative Differentiation Guide: Evidence-Based Selection of 3-Chloro-5-ethynylpyridine (CAS 329202-22-4)


Target Engagement: Aldo-Keto Reductase Family 1 Member B1 (AKR1B1) Inhibition

3-Chloro-5-ethynylpyridine demonstrates measurable inhibitory activity against human AKR1B1, a target implicated in diabetic complications. Its IC₅₀ value provides a quantifiable benchmark for structure-activity relationship (SAR) studies when compared to other pyridine-based inhibitors. This specific target engagement profile is not observed for simple pyridine building blocks like 3-chloropyridine [1].

Medicinal Chemistry Enzymology Diabetes Complications

Target Engagement: Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) Inhibition

The compound shows a distinct inhibitory profile against AKR1B10, a protein associated with cancer cell proliferation. Its IC₅₀ of 130 nM provides a direct, quantitative comparison point for evaluating potency and selectivity against this target relative to other compounds in the same chemical series [1].

Oncology Enzymology Target Validation

Synthetic Versatility: Orthogonal Functional Group Reactivity in Sonogashira Cross-Coupling

3-Chloro-5-ethynylpyridine is uniquely positioned for copper-free, palladium-catalyzed Sonogashira cross-coupling due to the presence of the terminal alkyne, a functionality absent in 3-chloropyridine. This allows for the construction of 3-substituted pyridines via a domino cross-coupling/6π-aza cyclization sequence, a reaction pathway not accessible with mono-functional analogs [1].

Organic Synthesis Catalysis Drug Discovery

Physicochemical Profile: Lipophilicity (XLogP3) and Polar Surface Area (TPSA)

The compound's computed XLogP3 value of 1.7 and topological polar surface area (TPSA) of 12.9 Ų differentiate it from both less lipophilic (e.g., 3-chloropyridine) and more polar analogs. These properties influence membrane permeability and oral bioavailability, providing a quantifiable basis for selecting a lead-like starting point in drug discovery [1].

Medicinal Chemistry ADME Computational Chemistry

Procurement Specification: Purity Benchmarking and Storage Requirements

Commercially available 3-Chloro-5-ethynylpyridine is routinely offered at a standard purity of ≥95%, as verified by NMR, HPLC, or GC, providing a reliable baseline for reproducible research . In contrast, non-standardized analogs may vary in purity, introducing experimental variability. Furthermore, the compound's specific storage condition requirement—under inert gas at 2-8°C —is a defined parameter that ensures long-term stability and must be considered in procurement and inventory management.

Procurement Quality Control Material Science

High-Impact Research Scenarios Enabled by 3-Chloro-5-ethynylpyridine (CAS 329202-22-4)


Structure-Activity Relationship (SAR) Studies for AKR1B1/AKR1B10 Inhibitors

Researchers can use the established IC₅₀ values for AKR1B1 (88 nM) and AKR1B10 (130 nM) [1] as a quantitative benchmark for designing and evaluating novel inhibitors. The compound's dual functionality allows for systematic exploration of chemical space by modifying either the chloride or the alkyne to probe binding pocket interactions, a capability not offered by mono-functional pyridines.

Synthesis of Complex Heterocyclic Libraries via Orthogonal Functionalization

The orthogonal reactivity of the chloro and ethynyl groups enables chemists to build diverse 3-substituted pyridine libraries through a copper-free Sonogashira cross-coupling/cyclization sequence [2]. This synthetic route is inaccessible using 3-chloropyridine or 5-ethynylpyridine alone, making 3-Chloro-5-ethynylpyridine an essential building block for medicinal chemistry programs focused on generating novel chemical matter.

Pharmacokinetic Optimization of Lead Compounds

With its computed XLogP3 of 1.7 and TPSA of 12.9 Ų [3], this compound serves as a well-characterized starting fragment for optimizing the lipophilicity and membrane permeability of drug candidates. The quantifiable shift in lipophilicity compared to simpler pyridine analogs provides a rational basis for improving ADME properties during lead optimization.

Reliable Procurement for Long-Term Research Programs

For multi-year research programs, the defined purity benchmark of ≥95% and specific storage requirements (2-8°C, inert gas) ensure that procurement teams can maintain a consistent and stable supply chain. This minimizes the risk of experimental variability arising from degraded or impure material, a critical factor for reproducible and scalable results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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